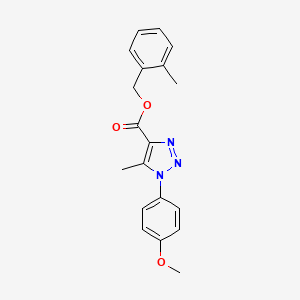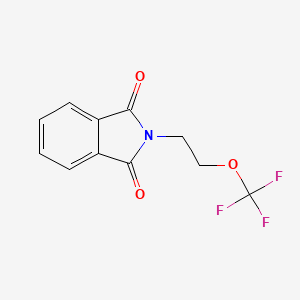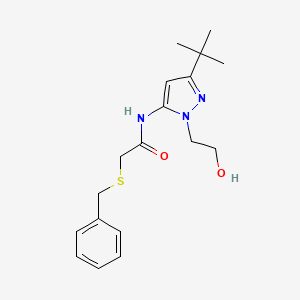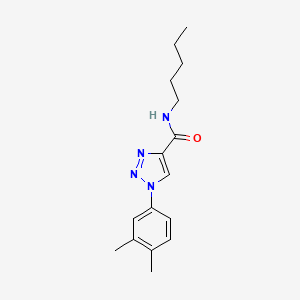
N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methoxybenzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methoxybenzenecarboxamide, also known as DT-13, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DT-13 belongs to the family of coumarin derivatives and has shown promising results in various scientific studies.
Mechanism of Action
The mechanism of action of N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methoxybenzenecarboxamide is not fully understood, but it is believed to involve multiple pathways. N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methoxybenzenecarboxamide has been shown to inhibit the activity of heat shock protein 90 (HSP90), which is involved in the stabilization and function of various oncogenic proteins. N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methoxybenzenecarboxamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in regulating cellular energy metabolism and is often dysregulated in cancer cells.
Biochemical and physiological effects:
N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methoxybenzenecarboxamide has been shown to have various biochemical and physiological effects. N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methoxybenzenecarboxamide has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methoxybenzenecarboxamide has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is critical for tumor growth and metastasis. N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methoxybenzenecarboxamide has been shown to have minimal toxicity in normal cells, making it a promising therapeutic agent.
Advantages and Limitations for Lab Experiments
N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methoxybenzenecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and has high purity. N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methoxybenzenecarboxamide has been extensively studied in various in vitro and in vivo models, making it a well-characterized compound. However, one of the limitations of using N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methoxybenzenecarboxamide in lab experiments is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the study of N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methoxybenzenecarboxamide. One direction is to further elucidate its mechanism of action and identify its molecular targets. This will help to optimize its therapeutic potential and develop more effective treatment strategies. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methoxybenzenecarboxamide to determine the optimal dosage and administration route. Finally, there is a need to study the efficacy of N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methoxybenzenecarboxamide in clinical trials to determine its safety and efficacy in humans.
Synthesis Methods
N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methoxybenzenecarboxamide can be synthesized through a multi-step process that involves the condensation of 4-methoxybenzaldehyde and malonic acid in the presence of a catalyst to form 4-methoxyphenyl-2-propenoic acid. This intermediate is then cyclized with 2,4-pentanedione in the presence of a base to form N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methoxybenzenecarboxamide. The purity and yield of N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methoxybenzenecarboxamide can be improved through recrystallization and column chromatography.
Scientific Research Applications
N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methoxybenzenecarboxamide has been studied for its potential therapeutic applications in various scientific research studies. One of the most promising applications of N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methoxybenzenecarboxamide is its anticancer activity. N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methoxybenzenecarboxamide has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and liver cancer cells. N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methoxybenzenecarboxamide has also been shown to inhibit tumor growth in vivo in mouse models.
properties
IUPAC Name |
N-(2,5-dioxo-7,8-dihydro-6H-chromen-3-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-22-11-7-5-10(6-8-11)16(20)18-13-9-12-14(19)3-2-4-15(12)23-17(13)21/h5-9H,2-4H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOWCKMCVIJLLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCC3=O)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl)-4-methoxybenzenecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2905816.png)
![3-(chloromethyl)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidine hydrochloride](/img/no-structure.png)
![4-ethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2905819.png)
![1-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-(2-nitro-phenyl)-urea](/img/structure/B2905821.png)

![Methyl 2-(6-bromopyridin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B2905827.png)



![ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2905832.png)

![Sodium;2,2-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B2905834.png)
![N-(1,3-benzodioxol-5-ylmethyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2905837.png)
